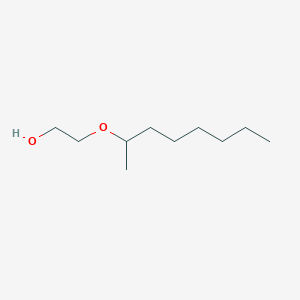







|
REACTION_CXSMILES
|
[CH2:1]([C:7]1([CH3:12])[O:11][CH2:10][CH2:9][O:8]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].P(=O)(O)(O)O>[Pd]>[CH3:12][CH:7]([O:8][CH2:9][CH2:10][OH:11])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
|


|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)C1(OCCO1)C
|
|
Name
|
|
|
Quantity
|
110 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
followed by a reaction under a hydrogen pressure of 10 MPa at 150° C. for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed by filtration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCCCCC)OCCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |